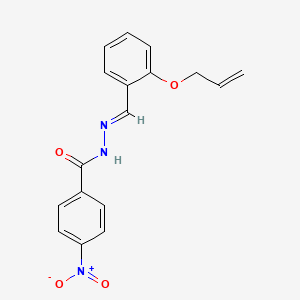
N'-(4-Nitrobenzylidene)dodecanohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(4-Nitrobenzylidene)dodecanohydrazide is an organic compound with the molecular formula C19H29N3O3 It is a derivative of hydrazide, characterized by the presence of a nitrobenzylidene group attached to a dodecanohydrazide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-(4-Nitrobenzylidene)dodecanohydrazide can be synthesized through the condensation reaction between 4-nitrobenzaldehyde and dodecanohydrazide. The reaction typically involves mixing equimolar amounts of 4-nitrobenzaldehyde and dodecanohydrazide in a suitable solvent, such as ethanol or methanol. The mixture is then heated under reflux conditions for several hours to facilitate the formation of the desired product. The reaction can be represented as follows:
4-Nitrobenzaldehyde+Dodecanohydrazide→N’-(4-Nitrobenzylidene)dodecanohydrazide
Industrial Production Methods
While specific industrial production methods for N’-(4-Nitrobenzylidene)dodecanohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N’-(4-Nitrobenzylidene)dodecanohydrazide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions, where the hydrazide nitrogen can be replaced by other nucleophiles.
Condensation: The compound can undergo further condensation reactions with other aldehydes or ketones to form more complex structures.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Condensation: Aldehydes or ketones in the presence of an acid catalyst like p-toluenesulfonic acid.
Major Products Formed
Reduction: N’-(4-Aminobenzylidene)dodecanohydrazide.
Substitution: Various substituted hydrazides depending on the nucleophile used.
Condensation: More complex hydrazone derivatives.
Scientific Research Applications
N’-(4-Nitrobenzylidene)dodecanohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N’-(4-Nitrobenzylidene)dodecanohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to biological effects. Additionally, the hydrazide moiety can form hydrogen bonds or coordinate with metal ions, influencing its activity.
Comparison with Similar Compounds
N’-(4-Nitrobenzylidene)dodecanohydrazide can be compared with other similar compounds, such as:
N’-(4-Methylbenzylidene)dodecanohydrazide: Similar structure but with a methyl group instead of a nitro group, leading to different reactivity and applications.
N’-(4-Hydroxybenzylidene)dodecanohydrazide: Contains a hydroxy group, which can participate in hydrogen bonding and influence solubility and reactivity.
N’-(4-Ethoxybenzylidene)dodecanohydrazide:
The uniqueness of N’-(4-Nitrobenzylidene)dodecanohydrazide lies in its nitro group, which imparts distinct reactivity and potential for various chemical transformations and applications.
Properties
CAS No. |
303088-25-7 |
|---|---|
Molecular Formula |
C19H29N3O3 |
Molecular Weight |
347.5 g/mol |
IUPAC Name |
N-[(E)-(4-nitrophenyl)methylideneamino]dodecanamide |
InChI |
InChI=1S/C19H29N3O3/c1-2-3-4-5-6-7-8-9-10-11-19(23)21-20-16-17-12-14-18(15-13-17)22(24)25/h12-16H,2-11H2,1H3,(H,21,23)/b20-16+ |
InChI Key |
KFMHWYATFIENNQ-CAPFRKAQSA-N |
Isomeric SMILES |
CCCCCCCCCCCC(=O)N/N=C/C1=CC=C(C=C1)[N+](=O)[O-] |
Canonical SMILES |
CCCCCCCCCCCC(=O)NN=CC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (2E)-2-[4-(benzyloxy)-3-methoxybenzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11979612.png)
![5-(2-bromophenyl)-4-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B11979616.png)
![methyl (2E)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(3-phenoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11979619.png)
![6-(3-bromophenyl)-3-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11979620.png)
![N'-[(E)-(4-ethylphenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B11979629.png)
![4-[[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]-3-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B11979633.png)
![(5Z)-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-cyclopentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11979642.png)
![(5Z)-3-Ethyl-5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11979647.png)
![(2-{(E)-[({[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]thio}acetyl)hydrazono]methyl}phenoxy)acetic acid](/img/structure/B11979658.png)

![Ethyl 7-(4-bromobenzoyl)-3-(4-bromophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11979674.png)
![7,9-Dichloro-2-(4-chlorophenyl)-5-(2-methoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B11979679.png)
![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11979683.png)
![N'-[(E)-9-Anthrylmethylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B11979688.png)
